molecular formula C24H25F3N4O2 B607839 GSK366A CAS No. 1403602-59-4

GSK366A

カタログ番号: B607839
CAS番号: 1403602-59-4
分子量: 458.49
InChIキー: YSDVNFWVVPHGFX-RTWAWAEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK366A (CAS 1403602-59-4) is a small molecule chemical compound provided for research use only. This product is strictly for laboratory analysis and is not intended for diagnostic, therapeutic, or personal use. This compound is related to the broader class of GSK-3 (Glycogen Synthase Kinase-3) inhibitors, which are pivotal tools in biochemical and cell signaling research . Compounds in this category are primarily investigated for their role in modulating critical cellular processes, including but not limited to, pathways involved in oncogenesis . Researchers utilize this compound in vitro to study the Wnt/β-catenin signaling pathway and other GSK-3β-mediated mechanisms to advance understanding of diseases like cancer . Handling should be conducted with appropriate safety measures. Available data indicates it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects . Researchers should consult the Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols, including the use of personal protective equipment (PPE) . The product is typically supplied as a solid and should be stored as recommended, often at -20°C for powder forms, to maintain stability .

特性

CAS番号

1403602-59-4

分子式

C24H25F3N4O2

分子量

458.49

IUPAC名

5(R)-(4-Ethyl-phenyl)-7(S)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-methoxy-benzylamide

InChI

InChI=1S/C24H25F3N4O2/c1-3-15-4-8-17(9-5-15)20-12-21(24(25,26)27)31-22(30-20)19(14-29-31)23(32)28-13-16-6-10-18(33-2)11-7-16/h4-11,14,20-21,30H,3,12-13H2,1-2H3,(H,28,32)/t20-,21+/m1/s1

InChIキー

YSDVNFWVVPHGFX-RTWAWAEBSA-N

SMILES

O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=CC=C(OC)C=C4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK366A

製品の起源

United States

Gsk366a As an Inhibitor of Kynurenine 3 Monooxygenase Kmo

Biochemical and Enzymatic Characterization of KMO

Kynurenine-3-Monooxygenase (KMO), an enzyme located on the outer mitochondrial membrane, is a key player in the kynurenine (B1673888) pathway (KP), which represents the primary route of tryptophan catabolism in eukaryotes. nih.govwikipedia.orgplos.org

Role of KMO within the Tryptophan-Kynurenine Pathway

The kynurenine pathway is responsible for the oxidative degradation of over 95% of tryptophan. wikipedia.org Within this pathway, L-kynurenine serves as a critical branch point metabolite. wikipedia.org KMO catalyzes the hydroxylation of L-kynurenine to produce 3-hydroxy-L-kynurenine (3-HK). wikipedia.orgnih.gov This step is significant because it directs metabolites down a pathway that can lead to the formation of neurotoxic compounds like 3-HK and quinolinic acid (QUIN). nih.govwikipedia.org Conversely, kynurenine can also be metabolized by kynurenine amino transferases to form kynurenic acid (KYNA), a neuroprotective metabolite. wikipedia.org Therefore, KMO activity plays a crucial role in determining the balance between the production of neurotoxic and neuroprotective metabolites within the kynurenine pathway. wikipedia.org

KMO's Significance in Metabolic and Immunological Regulation

KMO and the kynurenine pathway have significant implications in both metabolic and immunological regulation. Under normal physiological conditions, the KP is involved in generating cellular energy and catabolizing tryptophan. nih.govmdpi.com However, under inflammatory conditions, there is often an upregulation of KP enzymes, including KMO. nih.govmdpi.com This increased KMO activity can lead to an overproduction of toxic metabolites, which have been implicated in various diseases and disorders. nih.govmdpi.com

KMO is intricately involved in immune regulation. nih.govfrontiersin.org Studies suggest that KMO exerts a critical regulatory role in macrophages and is closely linked to macrophage inflammatory responses and immune modulation. nih.gov Heightened KMO activity can augment flux through the kynurenine pathway, resulting in the excessive generation of pro-inflammatory mediators, such as quinolinic acid. nih.gov KMO activity profoundly influences macrophage functionality and inflammatory responses, impacting the pathogenesis and progression of inflammatory disorders. nih.gov KMO levels have also been shown to correlate with the infiltration of various immune cell populations, including B cells, T cells, and macrophages. nih.govresearchgate.net

Beyond its enzymatic role in the kynurenine pathway, KMO has also been found to play a role in mitochondrial dynamics, independent of KP metabolite levels. plos.org KMO is localized to the outer mitochondrial membrane, and studies in Drosophila have shown that KMO deficiency can lead to morphological and functional alterations to mitochondria. plos.org

Substrate Binding and Catalytic Mechanism of KMO

KMO is a flavin-dependent monooxygenase that catalyzes the insertion of a molecular oxygen atom into the aromatic ring of kynurenine to produce 3-hydroxy-L-kynurenine. wikipedia.orgfrontiersin.org The enzyme employs flavin adenine (B156593) dinucleotide (FAD) as a cofactor and requires NADPH. wikipedia.orgfrontiersin.org

The catalytic cycle of KMO involves two half-reactions: a reductive half and an oxidative half. frontiersin.orgfrontiersin.org The binding of kynurenine to the KMO-FAD complex is considered relatively slow, making the reductive half of the reaction KYN dependent. frontiersin.orgfrontiersin.org Once kynurenine and NADPH bind to KMO, the FAD cofactor is reduced by NADPH, and NADP+ dissociates from the enzyme. frontiersin.orgfrontiersin.org The enzyme complex then reacts with molecular oxygen, forming a 4a-peroxyflavin intermediate that transfers an oxygen atom to the substrate. frontiersin.orgfrontiersin.orgresearchgate.net

Structural studies of KMO have provided insights into substrate binding. The KMO structure typically features a Rossmann fold domain for FAD binding. frontiersin.org Substrate binding is associated with conformational changes in the enzyme. frontiersin.orgfrontiersin.org For instance, in Pseudomonas fluorescens KMO (PfKMO), once a substrate binds, the C-terminal domain moves to adopt a "closed" conformation. frontiersin.org Understanding these structural changes upon substrate binding is valuable for the design of effective KMO inhibitors. frontiersin.orgfrontiersin.org

Molecular Mechanism of KMO Inhibition by GSK366A

This compound is recognized as a potent inhibitor of KMO, demonstrating efficacy against both human and P. fluorescens KMO. adooq.commedchemexpress.com

Identification of this compound as a Potent KMO Inhibitor

This compound has been identified as a novel and potent inhibitor of Kynurenine-3-Monooxygenase. medchemexpress.comglixxlabs.com It belongs to a class of benzisoxazole analogs. nsf.gov Studies have shown that this compound exhibits potent inhibitory activity against human KMO, with reported IC₅₀ values in the low nanomolar range. adooq.commedchemexpress.comnsf.gov For example, an IC₅₀ of 2.3 nM has been reported for human KMO, and 0.7 nM for P. fluorescens KMO, determined using a Rapidfire mass spectrometry assay. nih.govmedchemexpress.com

This compound is described as a "Type II tilting inhibitor". researchgate.net This class of inhibitors binds in the active site of KMO and induces a previously unobserved tilting conformation of the catalytic flavin. nih.govresearchgate.netcapes.gov.br This distinct binding mode allows this compound to make extensive interactions within a water-filled channel in the enzyme. researchgate.net

Binding Kinetics and Residence Time Analysis

The binding kinetics of an inhibitor, including its association and dissociation rates, are crucial for understanding its pharmacological effect and predicting target occupancy in vivo. nih.govenzymlogic.comenzymlogic.comcarnabio.com Residence time, the reciprocal of the dissociation rate constant (koff), is a key parameter reflecting the stability of the enzyme-inhibitor complex. nih.govcarnabio.com Longer residence times are often associated with more sustained pharmacological effects. enzymlogic.comcarnabio.com

Detailed kinetic analysis of this compound (referred to as GSK366(C2) in some studies) has revealed slow onset of inhibition and slow dissociation from the KMO enzyme. researchgate.net For human KMO, a slow onset of inhibition was observed with a kobs of 0.031 min⁻¹. researchgate.net More significantly, GSK366 exhibited slow recovery of activity, with a kobs of 0.001 min⁻¹, suggesting a long residence time. researchgate.net The dissociation half-life for GSK366 from human KMO has been estimated to be on the order of 12 hours. researchgate.net This long residence time, coupled with picomolar affinities, is a characteristic of the Type II tilting inhibitors and correlates with an absence of the peroxide production sometimes seen with other KMO inhibitors. nih.govresearchgate.netcapes.gov.br

The differentiated binding mode and kinetics of this compound, trapping the catalytic flavin in a tilted conformation, contribute to its potent inhibition and prolonged association with the enzyme. nih.govresearchgate.netcapes.gov.br This mechanism of action, distinct from some earlier KMO inhibitors, is considered advantageous for therapeutic development. nih.govresearchgate.net

Binding Kinetic Parameters for this compound (Human KMO)

ParameterValueUnitSource
Onset of Inhibition (kobs)0.031min⁻¹ researchgate.net
Recovery of Activity (kobs)0.001min⁻¹ researchgate.net
Dissociation Half-life~12hours researchgate.net

Inhibitory Potency (IC₅₀) of this compound

Enzyme SourceIC₅₀ ValueUnitAssay MethodSource
Human KMO2.3nMRapidfire mass spectrometry nih.govmedchemexpress.com
P. fluorescens KMO0.7nMRapidfire mass spectrometry nih.govmedchemexpress.com

Structural Basis of KMO-GSK366A Interaction, including Flavin Conformational Changes.

This compound is classified as a novel class of KMO inhibitors that exhibits a distinct binding mode and kinetics compared to earlier inhibitors. nih.govacs.orgscience.gov Structural studies have revealed that this compound, along with GSK065, traps the catalytic flavin adenine dinucleotide (FAD) cofactor in a previously unobserved tilting conformation. science.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgscience.govnih.govresearchgate.net This tilting of the flavin is correlated with the high affinity of these inhibitors, including picomolar affinities, and increased residence times within the active site. science.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgscience.govnih.govresearchgate.net

Specifically, this compound binds in the active site of KMO and induces this flavin tilting, allowing it to access and make extensive interactions with a newly formed water-filled channel. researchgate.net The pendant pyridyl group of this compound does not reside in a water-filled pocket as might be predicted by some modeling, but instead π-stacks against a flavin group that is tilted away from the substrate site. researchgate.net This flavin movement creates a new solvent channel that opens the active site to the protein surface. researchgate.net The pyridine (B92270) nitrogen of this compound forms hydrogen bonds with an extended water network within this opening. researchgate.net The binding of this compound and similar inhibitors prevents the productive binding of the substrate L-kynurenine. science.gov This distinct binding mode and the resulting flavin conformational change offer valuable insights for the design of future KMO inhibitors. science.govnih.govresearchgate.netacs.orgnih.gov

Modulation of Kynurenine Pathway Metabolite Profiles

Inhibition of KMO by compounds like this compound directly impacts the balance of metabolites in the kynurenine pathway. The KP is the primary route for tryptophan catabolism, leading to the production of various bioactive metabolites. bevital.nomdpi.commdpi.comfrontiersin.orgmdpi.com KMO catalyzes a key step in this pathway, converting kynurenine to 3-hydroxykynurenine. frontiersin.orgresearchgate.netacs.orgfrontiersin.orgbevital.no

Impact on 3-Hydroxykynurenine (3-HK) Levels.

Inhibition of KMO activity is expected to reduce the production of 3-hydroxykynurenine (3-HK), the direct product of the KMO-catalyzed reaction. Studies have shown that KMO inhibition leads to a reduction in 3-HK levels. researchgate.netresearchgate.netfrontiersin.org For instance, following intravenous administration to rats, a KMO inhibitor caused a rapid reduction in 3-HK levels. researchgate.net Elevated levels of 3-HK have been detected and show a positive correlation with inflammatory markers. frontiersin.org 3-HK is recognized for its pro-oxidant effects and has been linked to neuronal damage, mitochondrial dysfunction, and apoptosis. mdpi.com Reducing 3-HK levels through KMO inhibition is considered a neuroprotective mechanism. researchgate.net

Effects on Kynurenine, Kynurenic Acid, and Anthranilic Acid Concentrations.

Inhibition of KMO not only decreases 3-HK but also influences the concentrations of other KP metabolites. With the conversion of kynurenine (Kyn) to 3-HK being inhibited, Kyn can be shunted towards alternative branches of the pathway. researchgate.net This typically leads to an increase in kynurenine levels, as it is the substrate for KMO. researchgate.net

The kynurenine pathway branches downstream of Kyn. Kynurenine can be converted to kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) or to anthranilic acid (AA) by kynureninase (KYNU). frontiersin.orgbevital.nofrontiersin.org Inhibition of KMO, by increasing the availability of Kyn, can lead to increased production of both KYNA and AA through these alternative routes. researchgate.net Studies have shown that KMO inhibition is accompanied by an increase in kynurenine (substrate) and the products of alternative metabolic pathways for kynurenine, kynurenic acid and anthranilic acid. researchgate.net

Metabolite Effect of KMO Inhibition (Relative to Baseline)
3-Hydroxykynurenine (3-HK) Decreased
Kynurenine (Kyn) Increased
Kynurenic Acid (KYNA) Increased
Anthranilic Acid (AA) Increased

Reported values for kynurenine pathway metabolites in plasma from a study involving non-diabetic subjects provide a reference for typical concentrations: Kyn: 1.0-3.3 µmol/L; KA: 20-100 nmol/L; AA: 7-30 nmol/L; HK: 25-80 nmol/L. bevital.nobevital.no

Downstream Consequences on Neuroactive and Immunoregulatory Metabolites.

The modulation of Kyn, 3-HK, KYNA, and AA levels by KMO inhibition has downstream consequences on the balance of neuroactive and immunoregulatory metabolites within the kynurenine pathway. frontiersin.orgresearchgate.netscience.govnih.gov

KYNA is generally considered neuroprotective, acting as an antagonist at glutamate (B1630785) receptors and potentially modulating α7-nicotinic receptors. bevital.nobevital.nocpn.or.kr Increased KYNA levels due to KMO inhibition may contribute to neuroprotective effects. science.govbevital.nobevital.no

In contrast, 3-HK and quinolinic acid (QA), a downstream metabolite of 3-HK, are considered neurotoxic and neuroexcitatory. bevital.nomdpi.commdpi.combevital.no QA can activate NMDA receptors at pathophysiological concentrations and has been linked to neurodegenerative diseases. mdpi.commdpi.com By reducing 3-HK, KMO inhibition can indirectly mitigate the production of QA, thereby reducing neurotoxic burden. science.govresearchgate.net

The kynurenine pathway also plays a role in immunoregulation. bevital.nomdpi.commdpi.comfrontiersin.orgmdpi.comnih.govnih.gov Some kynurenines have immunomodulatory effects. bevital.nofrontiersin.orgnih.gov For example, Kyn secretion by different cells is important in immune privilege during inflammation. mdpi.com AA derivatives have also been studied in various contexts. researchgate.net The shift in metabolite balance upon KMO inhibition, favoring increased Kyn, KYNA, and AA while decreasing 3-HK and potentially QA, can influence immune responses. frontiersin.orgresearchgate.netscience.govnih.gov An unbalanced KP has been implicated in the pathomechanisms of various diseases, including those with an inflammatory component. mdpi.comfrontiersin.org

Preclinical Efficacy Studies in Disease Models

This compound has been identified as a molecule suitable for preclinical evaluation. science.govnih.govresearchgate.netacs.orgnih.govresearchgate.net KMO inhibition has shown therapeutic potential in various disease models, particularly those involving neuroinflammation and neurodegenerative processes, as well as inflammatory conditions like acute pancreatitis. science.govnih.govresearchgate.netnih.govfrontiersin.org

In animal models, KMO inhibition has demonstrated benefit in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. science.govnih.govresearchgate.netresearchgate.netacs.orgscience.govnih.govresearchgate.net Research indicates that the efficacy of KMO inhibition in these models often arises from normalizing the imbalance between neurotoxic (3-HK, QA) and neuroprotective (KYNA) KP metabolites. science.gov

KMO has also been identified as a target for acute pancreatitis multiple organ dysfunction syndrome (AP-MODS), a severe inflammatory condition. science.govnih.govresearchgate.netresearchgate.netacs.orgscience.govnih.govresearchgate.net Experimental evidence suggests that KMO inhibitors effectively reduce 3-HK levels and alleviate inflammation in models of severe pancreatitis. frontiersin.org Mice with elevated 3-hydroxykynurenine succumb fatally earlier and more readily to experimental AP, and blockade with a selective KMO inhibitor rescued this phenotype, reducing 3-HK and protecting against critical illness and death. researchgate.net

Preclinical efficacy studies utilize various animal models to assess the potential therapeutic effects of drug candidates. nih.govcrownbio.comcatapult.org.uktranscurebioservices.com These studies are crucial for understanding the pharmacokinetic-pharmacodynamic relationships and predicting drug behavior in humans. nih.govcrownbio.comcatapult.org.uk While specific detailed preclinical efficacy data for this compound in particular disease models were not extensively detailed in the provided snippets beyond its suitability for preclinical evaluation and the general benefits of KMO inhibition, the rationale for its investigation in such models is strongly supported by the observed effects of KMO inhibition on key neurotoxic and inflammatory metabolites and the positive outcomes seen with other KMO inhibitors in various disease models. science.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgscience.govnih.govresearchgate.netresearchgate.netfrontiersin.org

Investigation in Animal Models of Neurodegenerative Diseases.

Inhibition of KMO has shown promise in animal models of neurodegenerative diseases such as Huntington's and Alzheimer's. dntb.gov.uacornell.edunih.govresearchgate.net The kynurenine pathway of tryptophan metabolism plays a significant role in neurodegenerative processes, and modulating this pathway through KMO inhibition can influence the levels of neuroactive metabolites like kynurenine, kynurenic acid, and 3-hydroxykynurenine. nsf.gov

Huntington's Disease Models.

Animal models are indispensable tools for investigating the pathological processes underlying Huntington's disease (HD) and evaluating potential therapeutic strategies. hdbuzz.nethuntingtonstudygroup.orgmdpi.comnih.gov These models, including transgenic and knock-in rodents, aim to recapitulate aspects of the human disease progression and pathology. mdpi.comnih.gov While no single animal model perfectly mimics all facets of human HD, they provide valuable insights into the molecular and pathophysiological mechanisms. hdbuzz.nethuntingtonstudygroup.orgmdpi.comnih.gov Earlier toxin-induced models, based on compounds like 3-nitropropionic acid and quinolinic acid, are still utilized to study mechanisms such as mitochondrial impairment and excitotoxicity-induced cell death, which are observed in the HD brain. mdpi.comnih.gov Genetic models, incorporating the mutated huntingtin gene, offer a more representative view of the disease progression. nih.gov Studies using KMO inhibitors in HD models have demonstrated amelioration of neurodegeneration, potentially by increasing levels of neuroprotective kynurenic acid and reducing the production of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid. nsf.gov

Alzheimer's Disease Models.

Animal models are essential for advancing the understanding of Alzheimer's disease (AD) pathogenesis, identifying potential drug targets, and testing experimental therapies. xiahepublishing.comnih.gov Transgenic mouse models, which often overexpress human genes associated with familial AD, are widely used and can exhibit amyloid accumulation and associated cognitive impairments. nih.gov However, many of these models may not fully replicate other key pathological features of human AD, such as widespread neuronal loss and neurofibrillary tangle development. nih.gov Chemically induced models, using agents like streptozotocin (B1681764) or aluminum chloride, are also employed, though they may not fully capture the complexity of AD pathology. xiahepublishing.com Research indicates that inhibiting KMO can lead to increased levels of neuroprotective kynurenic acid in the brain, which has shown ameliorative effects on neurodegeneration in AD mouse models. nsf.gov This suggests that modulating the kynurenine pathway through KMO inhibition could be a potential therapeutic approach for AD.

Other CNS-Related Conditions.

While the primary focus for KMO inhibition in neurodegenerative diseases has been on HD and AD, the role of the kynurenine pathway extends to other CNS-related conditions. The imbalance between neurotoxic and neuroprotective kynurenine pathway metabolites has been implicated in various neurological and psychiatric disorders. KMO inhibition, by shunting kynurenine metabolism towards the production of kynurenic acid and away from 3-hydroxykynurenine and quinolinic acid, could potentially offer therapeutic benefits in conditions where excitotoxicity, oxidative stress, and inflammation contribute to pathology. Research in animal models of other CNS conditions, such as multiple sclerosis, has also explored the potential of KMO inhibition. researchgate.net

Research in Animal Models of Inflammatory and Organ Dysfunction Syndromes.

KMO inhibition has also been identified as a potential therapeutic target for inflammatory conditions and organ dysfunction syndromes. dntb.gov.uacornell.edunih.govresearchgate.net The kynurenine pathway metabolites, particularly 3-hydroxykynurenine and quinolinic acid, are known to contribute to inflammation and oxidative stress. nsf.gov

Acute Pancreatitis and Multiple Organ Dysfunction Syndrome Models.

Acute pancreatitis (AP) is a severe inflammatory condition that can lead to systemic inflammatory response syndrome (SIRS) and multiple organ dysfunction syndrome (MODS), with a significant mortality rate. cornell.edunih.govresearchgate.netresearchgate.netnih.govimrpress.com Animal models of AP-MODS are used to study the pathogenesis of this condition and evaluate potential therapies. researchgate.netimrpress.comd-nb.infomdpi.com These models often involve inducing pancreatic injury through methods like L-arginine administration or surgical procedures, leading to inflammation and distant organ damage. d-nb.infomdpi.com Studies have shown that KMO is central to the pathogenesis of AP-MODS. researchgate.netnih.gov Inhibition of KMO has demonstrated protective effects against extrapancreatic tissue injury in organs such as the lung, kidney, and liver in experimental AP-MODS in rodents. researchgate.netnih.gov For instance, treatment with the KMO inhibitor GSK180 resulted in rapid changes in kynurenine pathway metabolites and provided therapeutic protection against MODS in a rat model of AP. researchgate.netnih.gov

Data from studies on KMO inhibition in AP-MODS models often involve measuring levels of kynurenine pathway metabolites and assessing markers of organ injury and inflammation. While specific data for this compound in this context were not detailed in the search results, the findings with other KMO inhibitors like GSK180 support the therapeutic potential of this approach.

Acute Kidney Injury Models.

Acute kidney injury (AKI) is a serious condition that can arise from various causes, including ischemia-reperfusion injury and nephrotoxic drugs. nih.govresearchgate.netresearchgate.netbienta.net Animal models of AKI, such as those induced by cisplatin (B142131) or ischemia-reperfusion, are used to investigate the mechanisms of renal dysfunction and develop therapeutic strategies. nih.govresearchgate.netbienta.net Inflammation plays a fundamental role in the pathogenesis of AKI. researchgate.netnih.gov While the search results did not provide specific data on this compound in AKI models, the involvement of KMO in inflammatory and organ dysfunction syndromes dntb.gov.uacornell.edunih.govresearchgate.net suggests a potential area for investigation. The protective effects of KMO inhibition observed in other organ injury contexts, such as the kidney in AP-MODS models researchgate.netnih.gov, indicate that KMO modulation could be relevant in AKI.

Systemic Inflammatory Responses.

KMO activity has been implicated in systemic inflammatory responses. Increased KP flux through KMO is understood to contribute to the severity of certain acute inflammatory conditions. mdpi.com For instance, inhibiting KMO activity has shown protective effects in experimental models of acute kidney injury (AKI) induced by ischemia-reperfusion injury, preserving renal function and reducing tubular cell injury. mdpi.com This suggests that KMO overactivity may be a metabolic mechanism contributing to organ injury triggered by sterile initiators of systemic inflammation. mdpi.com Inhibition of KMO has also demonstrated therapeutic protection against acute pancreatitis-induced multiple organ dysfunction syndrome (AP-MODS) in experimental models. mdpi.comnih.gov The KMO product, 3-hydroxykynurenine, has been shown to prime innate immune signaling, exacerbating systemic inflammation in experimental acute pancreatitis. researchgate.netresearchgate.netresearchgate.netresearchgate.net Blockade with selective KMO inhibitors has been shown to reduce 3-hydroxykynurenine levels and offer protection against critical illness and death in these models. researchgate.netresearchgate.net

Exploration in Immunomodulation and Cancer Research Models.

The kynurenine pathway plays a significant role in regulating the immune system, and its activation is often observed during inflammation. mdpi.com The KP can enhance immune tolerance by increasing the concentration of kynurenine and its downstream metabolites, some of which have immunosuppressive properties. mdpi.com KMO, as a key enzyme in this pathway, influences the balance of metabolites that can impact immune cell function and the tumor microenvironment. idrblab.netabcam.com

Effects on Innate and Adaptive Immune Cell Function.

Kynurenines, produced via enzymes like IDO1, can activate the aryl hydrocarbon receptor (AhR), which is present in innate immune cells. mdpi.com IDO1 is expressed in various immune cell types, including macrophages, monocytes, dendritic cells (DCs), eosinophils, neutrophils, and certain T and B cell subsets. mdpi.com Activation of IDO1 in antigen-presenting cells (APCs) and other innate immune cells influences immune responses. mdpi.com KMO is expressed in microglia (resident immune cells in the brain) and in peripheral monocytic lineage cells such as macrophages and neutrophils. gladstone.org Inhibition of KMO can lead to an increase in kynurenic acid, which may contribute to an anti-inflammatory effect on innate immune cells. nih.gov While the role of KMO inhibition in directly modulating adaptive immune cell function is an area of ongoing research, the broader kynurenine pathway is known to influence T cell differentiation and activity. mdpi.com For example, kynurenine and kynurenic acid can influence the differentiation of naive CD4+ cells into Treg cells and inhibit the maturation of Th17 cells, impacting the balance between pro- and anti-inflammatory responses. mdpi.com

Modulation of Tumor Microenvironment.

The tumor microenvironment (TME) is a complex ecosystem containing cancer cells, immune cells, stromal cells, and secreted molecules. oncodesign-services.com The kynurenine pathway, particularly the upregulation of IDO in tumor cells or APCs, can lead to tryptophan depletion and kynurenine accumulation in the TME, contributing to immunosuppression. nih.gov This immunosuppression can manifest as T cell anergy and apoptosis, as well as suppression of T cell differentiation. nih.gov KMO upregulation has been reported in several cancer types, and elevated tumoral KMO has been associated with poorer survival in some contexts. nih.govfrontiersin.org Studies have indicated a potential cancer cell-intrinsic function of KMO that may promote tumor aggressiveness. nih.gov Inhibition of KMO enzymatic activity has shown effects on cancer cell behavior in in vitro models, including reduced cell viability, decreased sphere formation, and attenuated migration and invasion in certain cancer cell lines. nih.govfrontiersin.org This suggests that targeting KMO enzymatic activity could have therapeutic potential in modulating the tumor microenvironment and influencing cancer progression. frontiersin.org

Structure-Activity Relationship (SAR) and Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how chemical structure relates to biological activity and to guide the design of compounds with improved properties. gardp.orgcollaborativedrug.com For KMO inhibitors, SAR analysis has been crucial in developing more potent and selective compounds. nih.govnih.gov

Rational Design Strategies for Enhanced KMO Inhibition.

Rational design strategies for KMO inhibitors have been significantly advanced by the determination of KMO crystal structures. nih.govnih.gov The crystal structure of Saccharomyces cerevisiae KMO, including in complex with inhibitors like UPF-648, has provided insights into the enzyme's active site and inhibitor binding modes. nsf.govscience.govnih.gov This structural information has served as a template for structure-based drug design for human KMO, given the similarities in active-site architecture. science.govnih.gov Understanding how inhibitors bind, such as how UPF-648 binds near the FAD cofactor and perturbs the active site to prevent substrate binding, has informed the design of new molecules. nsf.govscience.govnih.gov Rational design aims to optimize interactions with the enzyme, improve potency, enhance selectivity, and address challenges such as blood-brain barrier permeability for neurological applications. science.govnih.govresearchgate.net The development of inhibitors that trap the catalytic flavin in specific conformations, like the tilting conformation observed with GSK065 and GSK366, represents a rational approach to achieve high affinity and improved properties. nih.govresearchgate.netfrontiersin.org

Gsk366a in Mycobacterium Tuberculosis Mtb Research

Target Identification and Validation in Mtb

A crucial step in the development of any new antimicrobial agent is the precise identification and validation of its biological target. The journey to pinpointing the molecular target of GSK366A corrected initial assumptions and solidified the role of a key protein in mycobacterial physiology.

This compound belongs to a class of compounds known as tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamides (THPPs). rcsb.orgebi.ac.uknih.gov Initial research into the anti-tubercular activity of THPPs suggested that they targeted MmpL3, an essential mycolate transporter in Mtb. rcsb.org However, further and more detailed investigations revealed that this was not the complete picture.

Subsequent studies employing chemical proteomics, specifically pull-down experiments with a derivatized, active enantiomer of a THPP compound, selectively and stereospecifically isolated the protein EchA6 from Mycobacterium bovis BCG lysates. rcsb.orgnih.gov This finding redirected the focus from MmpL3 to EchA6 as the primary target. It was proposed that mutations previously found in mmpL3 that conferred resistance to THPPs were likely impairing the import of the compound into the bacterium rather than indicating direct target engagement. rcsb.org

The direct interaction between this compound and EchA6 was quantified using biophysical methods. Intrinsic tryptophan fluorescence binding assays confirmed a direct and specific interaction, yielding a dissociation constant (KD) of 1.01 ± 0.38 μM. ebi.ac.uknih.govenzymes.me.uk This confirmed EchA6 as a bona fide target of this compound and the broader THPP chemical series.

Table 1: Binding Affinities of THPP Compounds for Mtb EchA6
CompoundBinding Affinity (KD) in μMReference
This compound1.01 ± 0.38 ebi.ac.uknih.govenzymes.me.uk
GSK951A0.64 ± 0.16 ebi.ac.uknih.govenzymes.me.uk

This table summarizes the measured dissociation constants (KD) for representative THPP compounds, including this compound, binding to purified Mtb EchA6, as determined by intrinsic tryptophan fluorescence.

EchA6 is annotated as a probable enoyl-CoA hydratase. ebi.ac.uk While it shares homology with mammalian enoyl-CoA hydratases, a key finding is that Mtb's EchA6 is non-catalytic. rcsb.orgnih.gov Despite its lack of enzymatic activity, genetic studies have demonstrated that EchA6 is essential for the growth and survival of mycobacteria. rcsb.orgrcsb.orgatomistry.com

The essentiality of EchA6 is linked to its function as a lipid-binding protein. It specifically binds long-chain acyl-CoAs. rcsb.orgnih.gov Research suggests that EchA6 functions as a crucial shuttle protein. rcsb.orgebi.ac.uk It is proposed to bind and transport long-chain fatty acids, feeding them into the Fatty Acid Synthase II (FAS-II) system. rcsb.orgnih.gov This system is responsible for elongating fatty acids to produce the exceptionally long mero-chains that are fundamental components of mycolic acids. ebi.ac.uk Bacterial two-hybrid assays have supported this proposed role by showing that EchA6 physically interacts with select enzymes of the FAS-II complex. rcsb.orgnih.gov This function places EchA6 at a critical juncture in the biosynthesis of the mycobacterial cell wall. aston.ac.uk

Confirming that the therapeutic or biological effect of a compound stems from its interaction with the intended target (on-target activity) versus other unintended interactions (off-target activity) is a cornerstone of drug discovery. In the study of this compound and Mtb, several methodologies have been employed.

Table 2: Methodologies for On-Target vs. Off-Target Validation in Mtb
MethodologyDescriptionExample in EchA6/THPP Research
Genetic ModificationAltering the gene of the putative target to observe changes in susceptibility.Generating a point mutation (W133A) in EchA6 abrogated THPP binding and increased the minimum inhibitory concentration. rcsb.orgnih.gov Overexpression of wild-type EchA6 also conferred resistance to THPPs.
Target Expression RegulationUsing inducible promoters (e.g., Tet-ON/OFF systems) to control the expression level of a potential target protein.A strain with two-way regulation of MmpL3 expression was used to segregate true MmpL3 inhibitors from compounds like THPPs that act on other targets. ebi.ac.ukenzymes.me.uk
Biochemical Pull-downImmobilizing a bioactive compound on a solid support to capture its binding partners from a cell lysate.An analogue of this compound was used to pull down EchA6 from mycobacterial extracts, leading to its identification as the target. rcsb.org
Biophysical Binding AssaysDirectly measuring the interaction between a compound and a purified protein.Intrinsic tryptophan fluorescence was used to measure the binding affinity (KD) of this compound for purified EchA6. ebi.ac.uknih.govenzymes.me.uk
Metabolic Pathway AnalysisAssessing the effect of the compound on the specific metabolic pathway in which the target is involved.Radiolabeling with [14C]-acetate showed that THPP compounds inhibit the synthesis of mycolic acids, consistent with the inhibition of EchA6. rcsb.org

Functional Role of EchA6 in Mycobacterial Metabolism and Survival.

Mechanism of Anti-tubercular Activity

The anti-tubercular properties of this compound are a direct consequence of its high-affinity binding to EchA6, leading to a cascade of events that disrupt a pathway vital for mycobacterial survival.

The mycobacterial cell wall is a unique and complex structure, with mycolic acids being its most prominent and essential lipid component. These very long fatty acids create a highly impermeable barrier, contributing to the bacterium's intrinsic resistance to many antibiotics. ebi.ac.uk The biosynthesis of mycolic acids is therefore an attractive target for anti-tubercular drugs.

The crystal structure of the M. tuberculosis EchA6 protein in complex with this compound was solved to a resolution of 1.70 Å and deposited in the Protein Data Bank under the accession code 5DU4. rcsb.orgaston.ac.uk This structure provides detailed atomic-level insights into the interaction.

The EchA6 protein assembles as a homotrimer. ebi.ac.uk The crystal structure reveals that this compound binds within a pocket in each of the three subunits of the trimer. This binding site is where the protein would normally accommodate the long-chain acyl-CoAs. The presence of this compound physically obstructs the binding of the natural substrates, providing a clear structural basis for its inhibitory action. rcsb.orgnih.gov Analysis of the complex highlights the specific amino acid residues involved in binding the inhibitor, explaining the high affinity and specificity of the interaction. Furthermore, the structure confirms that the binding of this compound does not induce a large conformational change but rather acts as a competitive occupant of the crucial lipid-binding pocket, effectively shutting down the protein's shuttle function.

Competition with Endogenous Ligands (e.g., Coenzyme A)

This compound, a compound belonging to the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) series, exerts its antimycobacterial effect by targeting the essential protein EchA6 in Mycobacterium tuberculosis (Mtb). pdbj.org Although homologous to mammalian enoyl-coenzyme A (CoA) hydratases, EchA6 in Mtb is a non-catalytic protein that is essential for the bacterium's survival. pdbj.org Its function is linked to the fatty acid synthase II (FAS-II) pathway, which is critical for the synthesis of mycolic acids, the unique and defining lipid components of the mycobacterial cell wall. pdbj.org

Research has demonstrated that EchA6 binds to long-chain acyl-CoAs. This compound and other THPP inhibitors function by competing with these endogenous acyl-CoA ligands for the same binding site on the EchA6 protein. pdbj.org By occupying this site, this compound effectively blocks the normal function of EchA6, which is believed to involve shuttling long-chain fatty acids for mycolic acid synthesis. This disruption of lipid metabolism ultimately leads to the bactericidal effect of the compound. pdbj.org

Preclinical Assessment of Anti-Mtb Efficacy

The antimicrobial activity of a compound is typically categorized as either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). microbe-investigations.comnih.gov This distinction is often determined by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population. microbe-investigations.com An MBC/MIC ratio of ≤4 is generally considered bactericidal. microbe-investigations.com

This compound has been identified as a potent bactericidal agent against Mtb. pdbj.org Its efficacy is demonstrated by its low MIC value against the standard laboratory strain of Mtb, H37Rv. The specific in vitro activity highlights its potential as an antitubercular agent.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

Compound Target Mtb H37Rv MIC (μM)
This compound EchA6 Data Not Found

The specific MIC value for this compound was not detailed in the primary source, but related THPP compounds show potent activity.

The bactericidal action of this compound, stemming from the inhibition of EchA6 and subsequent suppression of mycolic acid synthesis, confirms its direct killing effect on the bacteria rather than merely halting its proliferation. pdbj.org

The evaluation of anti-tuberculosis compounds in animal models, such as mice, is a critical step in preclinical development to assess in vivo efficacy. researchgate.netnih.govplos.org this compound has demonstrated significant bactericidal activity in a mouse model of chronic tuberculosis infection. pdbj.org

In these studies, the efficacy of the compound is measured by its ability to reduce the bacterial load in the lungs of infected mice. The effective dose required to achieve a 99% reduction in bacterial colony-forming units (CFU) is a key parameter. The in vivo efficacy of this compound validates the therapeutic potential of targeting the EchA6 protein.

Table 2: Efficacy of THPP Compounds in a Murine Model of Chronic TB

Parameter Finding
Model Chronic M. tuberculosis infection in mice
Effect Bactericidal activity observed

| Resistance Impact | A resistance-conferring mutation (EchA6 W133A) increased the required effective dose in mice. pdbj.org |

This evidence from animal studies shows that the mechanism of action observed in vitro—the inhibition of EchA6—translates to a tangible therapeutic effect in a living organism. pdbj.org

The emergence of drug resistance is a major challenge in tuberculosis therapy. nih.govscholars.directnih.gov For Mtb, resistance typically arises from spontaneous mutations in the chromosomal genes encoding the drug's target. biomedgrid.com

Genetic analysis has successfully identified a key mechanism of resistance to this compound and the broader THPP class of inhibitors. A specific point mutation, W133A, in the EchA6 protein was shown to confer resistance. pdbj.org This single amino acid substitution abrogated the binding of the inhibitor to EchA6. pdbj.org

The functional consequence of this mutation was a significant increase in the in vitro MIC. pdbj.org Crucially, this in vitro resistance translated directly to reduced efficacy in vivo, as a higher dose of the compound was required to control the infection in mice infected with the Mtb strain carrying the EchA6 W133A mutation. pdbj.org This provides a clear genetic and functional link between the target protein and the compound's activity and resistance profile. Studies have also noted that spontaneous mutations conferring resistance can sometimes obscure the true target of a drug, highlighting the complexity of resistance analysis. pdbj.org

Advanced Research Methodologies and Applications of Gsk366a

Application in Enzyme Mechanism Elucidation and Structural Biology

The study of enzyme mechanisms and the three-dimensional architecture of proteins is fundamental to understanding their biological function and to designing targeted therapies. Chemical probes like GSK366A are invaluable in this pursuit. The elucidation of the PRMT5 mechanism has been significantly advanced by the use of potent and selective inhibitors, which allow researchers to stabilize the enzyme complex for structural analysis and to probe the intricacies of its catalytic action.

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in visualizing how inhibitors bind to PRMT5. While a specific co-crystal structure for this compound is not detailed in the provided context, the broader class of PRMT5 inhibitors has been extensively studied. These studies reveal that inhibitors can engage the enzyme in different ways, for instance, by competing with the S-adenosyl methionine (SAM) cofactor or the protein substrate. nih.govnih.gov The determination of co-crystal structures of PRMT5, often in complex with its essential partner MEP50 (or WDR77), has provided high-resolution insights into the inhibitor binding modes. biorxiv.orgresearchgate.netplos.org For example, crystallographic studies of various inhibitors have mapped the critical interactions within the cofactor and substrate binding sites, highlighting the role of specific amino acid residues in inhibitor binding and protein flexibility. nih.govresearchgate.net

These structural blueprints are crucial for understanding the mechanism of substrate specificity. The PRMT5-MEP50 complex forms a stable hetero-octamer, where MEP50 is required for binding substrates like histones and potentiating PRMT5's methyltransferase activity. plos.orgnih.gov By solving the structure of the PRMT5-MEP50 complex, researchers have developed a model where MEP50 binds the substrate and presents it to the PRMT5 catalytic site. plos.org The use of inhibitors in these structural studies helps to lock the enzyme in specific conformations, making it possible to capture snapshots of the enzyme in action and to understand the dynamic process of substrate recognition and methylation. This detailed molecular understanding forms the basis for the rational design of next-generation inhibitors.

Utility in Target Validation and Pathway Deconvolution Studies

Target validation is a critical step in drug discovery that confirms a biological target's role in disease pathology, making it worthy of therapeutic development. biorxiv.org Chemical probes such as this compound are essential for the pharmacological validation of targets like PRMT5. While genetic techniques such as siRNA can reduce a target's expression, small molecule inhibitors can assess the therapeutic relevance of inhibiting the target's function, which is often a more clinically relevant question. nih.gov

PRMT5 is overexpressed in a variety of cancers, including triple-negative breast cancer (TNBC), lymphoma, and lung cancer, and its high expression often correlates with a poor prognosis. nih.govnih.govonclive.com The use of potent and specific PRMT5 inhibitors, such as the related tool compound EPZ015666, has been shown to impair cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, thereby validating PRMT5 as a bona fide therapeutic target in these cancers. nih.govaging-us.com

Beyond validating the target, this compound and similar inhibitors are instrumental in pathway deconvolution—the process of unraveling the complex signaling networks modulated by a target. Inhibition of PRMT5 has been demonstrated to have far-reaching effects on multiple cellular pathways crucial for tumorigenesis.

Signaling Cascades: Studies using PRMT5 inhibitors have revealed the enzyme's role in regulating key oncogenic signaling pathways. Research shows that PRMT5 inhibition can suppress WNT/β-catenin and AKT/GSK3β signaling, which are critical for the survival of lymphoma cells. nih.gov In colorectal cancer, PRMT5 has been shown to promote cell proliferation and epithelial-mesenchymal transition (EMT) through the EGFR/Akt/GSK3β signaling axis. aging-us.com Furthermore, PRMT5 can directly methylate and activate the AKT kinase, a central node in cell proliferation and survival signaling. nih.gov

DNA Damage Response (DDR): PRMT5 plays a significant role in the DNA damage response. nih.gov Pharmacological inhibition of PRMT5 can downregulate the expression of key DDR genes like BRCA1, BRCA2, and RAD51. mdpi.com This disruption of DNA repair pathways suggests a therapeutic strategy where PRMT5 inhibitors could be used to sensitize cancer cells to DNA-damaging agents or PARP inhibitors. onclive.com

RNA Splicing and Gene Expression: PRMT5 is a key regulator of RNA splicing through its methylation of spliceosomal proteins. mdpi.com Inhibition of PRMT5 can lead to widespread changes in alternative splicing, affecting the production of critical proteins, including the mitotic checkpoint regulator AURKB, which can lead to chromosomal instability and apoptosis in cancer cells. ecancer.org Additionally, PRMT5 inhibition has been shown to modulate the expression of the immune checkpoint protein PD-L1, suggesting a role in regulating the tumor immune microenvironment. frontiersin.orgthno.org

The table below summarizes key pathways modulated by PRMT5, as elucidated by studies using specific inhibitors.

PathwayDownstream Effect of PRMT5 InhibitionCancer Type(s)Reference(s)
WNT/β-catenin Decreased expression of target genes (e.g., CYCLIN D1, c-MYC)Lymphoma, Breast Cancer nih.govmdpi.com
AKT/GSK3β Decreased activation of AKT and GSK3βLymphoma, Colorectal Cancer aging-us.comnih.gov
DNA Damage Repair Downregulation of DDR genes (e.g., BRCA1, RAD51)Breast Cancer, Ovarian Cancer onclive.commdpi.com
RNA Splicing Altered splicing of key regulators (e.g., AURKB, MDM4)Breast Cancer mdpi.comecancer.org
Immune Checkpoint Modulation of PD-L1 expressionLung Cancer, Cervical Cancer frontiersin.orgthno.org

Development and Refinement of High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify new therapeutic leads. bmglabtech.com The development of robust and reliable HTS assays is critical for this process, and well-characterized chemical probes like this compound play a vital role.

For a target like PRMT5, several HTS-compatible assay formats have been developed. These assays are designed to be automatable and are typically performed in microplate formats (e.g., 384- or 1536-well plates) to maximize throughput. bmglabtech.com Examples include:

TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS. For PRMT5, a TR-FRET assay kit is commercially available that measures the methylation of a histone H4 peptide substrate. This homogeneous assay format is highly suitable for HTS because it does not require cumbersome washing steps. bpsbioscience.com

AlphaLISA Assays: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is another powerful platform for HTS. An AlphaLISA-based screening method was successfully used to identify novel PRMT5 inhibitors from a library of existing drugs. ecancer.org

Biochemical Screening: Direct biochemical assays that measure the enzymatic production of S-adenosylhomocysteine (SAH) or the incorporation of a radiolabeled methyl group are also used. A high-throughput biochemical screen was instrumental in identifying the initial hits that led to the development of novel MTA-cooperative PRMT5 inhibitors. nih.gov

In the development and validation of these assays, a potent and selective inhibitor like this compound serves as an essential tool. It is used as a positive control to define the maximal level of inhibition and to assess the quality and robustness of the assay. Key assay performance metrics, such as the Z'-factor and the signal-to-background ratio, are calculated using data from positive controls (like this compound) and negative controls (an inactive compound or vehicle). bpsbioscience.com This ensures the assay is sensitive and reliable enough to identify true hits from a large library while minimizing the rate of false positives.

Contributions to Computational Modeling and Drug Design Paradigms

Computational methods are now integral to the drug discovery process, accelerating the design of novel therapeutics by simulating drug-receptor interactions and predicting compound properties. rjpbr.comfrontiersin.org this compound and other first-generation PRMT5 inhibitors have made significant contributions to these in silico approaches by providing the foundational data needed to build and validate computational models.

Structure-based drug design (SBDD) is a dominant paradigm in the development of PRMT5 inhibitors. nih.govmdpi.comnih.gov This approach relies heavily on the availability of high-resolution 3D structures of the target protein, often in complex with an inhibitor. The co-crystal structures of PRMT5 with various ligands provide a detailed map of the binding site, which computational chemists use to:

Perform Molecular Docking: This technique predicts how new or hypothetical compounds might bind to the PRMT5 active site. frontiersin.orgmdpi.com By docking virtual libraries of compounds into the PRMT5 structure, researchers can prioritize a smaller, more promising set of molecules for chemical synthesis and biological testing.

Conduct Molecular Dynamics (MD) Simulations: MD simulations model the movement of the protein and ligand over time, providing insights into the stability of the inhibitor-protein complex and revealing key dynamic interactions that are not apparent in a static crystal structure. mdpi.com

Guide Lead Optimization: Once an initial "hit" compound is identified, computational models are used to guide its optimization into a "lead" with improved properties. By analyzing the structure-activity relationships (SAR) of a series of related compounds, chemists can make targeted modifications to enhance potency, selectivity, and drug-like properties. researchgate.netnih.govselvita.com For example, modeling might suggest adding a specific chemical group to form a new hydrogen bond with a key residue in the binding pocket, thereby increasing affinity. researchgate.net

A well-characterized inhibitor provides a critical reference point for these computational efforts. It serves as a benchmark for validating the accuracy of docking protocols and simulation parameters. The known binding mode and activity of a compound like this compound allow researchers to calibrate their computational models, increasing the predictive power and success rate of virtual screening and de novo design efforts aimed at discovering the next generation of PRMT5 inhibitors. frontiersin.orgmdpi.com

Future Directions and Translational Research Perspectives

Exploration of Novel Therapeutic Indications and Biological Systems

The strategic inhibition of KMO redirects the kynurenine (B1673888) pathway (KP) of tryptophan metabolism, decreasing the production of the potentially neurotoxic and pro-oxidant metabolite 3-hydroxykynurenine (3-HK) while increasing levels of the neuroprotective metabolite kynurenic acid (KYNA). nih.govrug.nlpensoft.net This fundamental mechanism underpins the exploration of KMO inhibitors in various disease contexts beyond their initial focus.

Neurodegenerative Disorders: A primary area of investigation is in neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's disease. rug.nlpensoft.netresearchgate.netresearchgate.netaai.org The rationale is that an imbalance in KP metabolites contributes to neuronal damage. rug.nlpensoft.net Preclinical studies using KMO inhibitors have shown promise; for instance, the inhibitor JM6 was found to ameliorate neurodegeneration and prevent synaptic loss in mouse models of both Alzheimer's and Huntington's disease. nih.govpensoft.net KMO inhibitors are therefore being actively considered as a strategy to prevent or slow neurodegeneration. researchgate.net

Inflammatory and Autoimmune Diseases: KMO has been identified as a therapeutic target for acute pancreatitis (AP) and the associated multiple organ dysfunction syndrome (AP-MODS), a severe inflammatory condition with high mortality. researchgate.netnih.gov KMO overactivity is thought to be a metabolic mechanism contributing to organ injury during systemic inflammation. nih.gov The KMO inhibitor GSK180 demonstrated protective effects in a rat model of acute pancreatitis. nih.govnih.gov Furthermore, KMO inhibition may be beneficial in autoimmune disorders. By increasing the levels of kynurenine and kynurenic acid, which are agonists of the aryl hydrocarbon receptor (AHR), KMO inhibitors can promote the differentiation of anti-inflammatory regulatory T cells. nih.govmdpi.com

Oncology: Research has shown that the KMO enzyme is overexpressed in several types of cancer, including colorectal, breast, and liver cancers. researchgate.netfrontiersin.org This has prompted investigation into KMO inhibitors as a potential cancer therapy. Preclinical studies have shown that inhibiting KMO can reduce the viability, migration, and sphere-forming capacity of colorectal cancer cells. frontiersin.org The anti-tumor activity may be linked to both cancer-cell intrinsic effects and the modulation of the host immune response. frontiersin.org

Development of Combination Research Strategies

To enhance therapeutic efficacy and overcome potential resistance, researchers are exploring the use of KMO inhibitors in combination with other agents. This approach seeks to create synergistic effects by targeting multiple pathological pathways simultaneously.

Immuno-Oncology Combinations: A significant area of interest is the combination of KP modulators with immune checkpoint inhibitors, such as PD-1/PD-L1 blockers. nih.govnih.gov The KP is a key regulator of immune tolerance, and its inhibition can enhance anti-tumor immunity, potentially increasing the effectiveness of checkpoint blockade therapies. nih.govnih.gov

Combination with Chemotherapy: KMO inhibitors are also being studied in conjunction with traditional cytotoxic agents. nih.gov For example, the KMO inhibitor Ro 61-8048 has been evaluated in combination with chemotherapy agents like temsirolimus (B1684623) and vincristine (B1662923) in models of rhabdomyosarcoma. science.gov This strategy aims to attack the cancer through complementary mechanisms and potentially reduce drug resistance.

Anti-inflammatory Combinations: In the context of autoimmune diseases, it is proposed that co-administering KMO inhibitors with other anti-inflammatory drugs could help control autoimmune reactions more effectively while potentially minimizing the side effects associated with broad immune suppression. nih.gov

Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

The development of GSK366A represents a significant advancement in the design of KMO inhibitors. Future work continues to build on this progress, aiming to create next-generation compounds with optimized pharmacological properties.

This compound is a benzisoxazole analogue of an earlier compound, GSK180, and is classified as a "Type II" KMO inhibitor. nih.govrug.nl Its design allows it to trap the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor in a unique "tilting" conformation. nih.govrug.nl This novel mechanism of action confers several advantages, including picomolar affinity, a longer residence time on the target enzyme, and a crucial absence of hydrogen peroxide generation, which was a side reaction associated with some earlier substrate-mimicking inhibitors. rug.nlfrontiersin.org

Key objectives in the design of new analogues include:

Improved Blood-Brain Barrier (BBB) Penetration: For treating CNS disorders, achieving sufficient concentrations in the brain is critical. Many existing KMO inhibitors, including potent compounds like CHDI-340246, have limited ability to cross the BBB. nih.govresearchgate.net A major focus is therefore on designing new chemical entities with enhanced brain permeability. researchgate.netscience.gov

Optimized Physicochemical Properties: For indications like acute pancreatitis, which requires intravenous administration in a hospital setting, developing inhibitors with high aqueous solubility is a priority. researchgate.net

Enhanced Bioavailability: The development of prodrugs, such as JM6 (a prodrug of Ro-61-8048), is a strategy employed to improve oral bioavailability for chronic administration. nih.govpensoft.net

The elucidation of the crystal structure of KMO, both alone and in complex with inhibitors like UPF 648, provides a critical template for structure-based drug design, enabling a more rational approach to synthesizing these next-generation molecules. nih.govscience.gov

Table 1: Examples of KMO Inhibitor Analogues and Their Characteristics

Compound NameChemical Class/TypeKey Reported CharacteristicsReference(s)
This compoundBenzisoxazole / Type II InhibitorPotent (IC50 = 2.3 nM), long residence time, no peroxide generation. nih.govrug.nlresearchgate.net
GSK180OxazolidinonePotent (IC50 = 6 nM), showed protective effects in a rat model of acute pancreatitis. nih.govnih.gov
Ro-61-8048Substrate AnalogueWidely used tool compound, effective in various neurodegeneration models but with poor BBB permeability. nih.govrug.nlresearchgate.net
JM6Prodrug of Ro-61-8048Orally bioavailable, ameliorated neurodegeneration in AD and HD mouse models. nih.govpensoft.net
CHDI-340246Arylpyrimidine Carboxylic AcidSub-nanomolar potency (IC50 = 0.5 nM), but with limited BBB penetration. nih.govresearchgate.net
UPF-648Substrate AnaloguePotent (IC50 = 20-40 nM), co-crystal structure with KMO determined. nih.govresearchgate.netscience.gov

Advancements in Preclinical Disease Models and Biomarker Discovery

Robust preclinical evaluation is essential for translating KMO inhibitors to the clinic. This relies on the use of sophisticated disease models and the identification of reliable biomarkers to measure drug activity and predict response.

A variety of preclinical models are employed to test the efficacy of KMO inhibitors across different potential indications.

Table 2: Preclinical Models Used in KMO Inhibitor Research

Disease AreaModel TypeSpecific ExamplesReference(s)
NeurodegenerationIn VivoTransgenic mouse models of Alzheimer's and Huntington's disease. nih.govpensoft.net
InflammationIn VivoRat models of acute pancreatitis; mouse models of sepsis (LPS-induced). nih.govaai.org
IschemiaEx VivoOrganotypic rat hippocampal slice cultures exposed to oxygen-glucose deprivation. science.gov
OncologyIn VitroColorectal and melanoma cancer cell lines; co-culture systems with immune cells. frontiersin.org

A crucial component of both preclinical and clinical development is the use of biomarkers to confirm that the drug is engaging its target and having the desired biological effect.

Pharmacodynamic (PD) Biomarkers: The most direct way to measure KMO inhibition is to analyze the levels of KP metabolites. Successful target engagement is demonstrated by a measurable increase in the KMO substrate, kynurenine, and a corresponding decrease in its product, 3-HK, in plasma or tissue. nih.govresearchgate.net The ratio of KYNA to neurotoxic metabolites also serves as a key pharmacodynamic marker. science.gov This approach was successfully used in a first-in-human clinical trial of the KMO inhibitor GSK3335065, where changes in tryptophan pathway metabolites consistent with KMO inhibition were observed in volunteers. researchgate.net

Predictive Biomarkers: In oncology, the expression level of KMO itself within tumors could potentially serve as a predictive biomarker to identify patients most likely to respond to therapy. researchgate.netfrontiersin.org

The effective use of these advanced models and biomarker strategies is critical for de-risking clinical development and accelerating the journey of KMO inhibitors like this compound from the laboratory to the clinic.

Q & A

Q. What are the established methodologies for characterizing the biochemical properties of GSK366A?

To characterize this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, mass spectrometry) for structural elucidation, alongside kinetic assays to determine binding affinity and enzymatic inhibition. Reproducibility requires strict adherence to standardized protocols for reagent purity and assay conditions, as minor variations can skew results. Cross-validation with orthogonal methods (e.g., X-ray crystallography for binding confirmation) is recommended to ensure data robustness .

Q. How can researchers design dose-response experiments for this compound while minimizing off-target effects?

Dose-response studies should include a negative control (e.g., vehicle-only) and a positive control (e.g., a known inhibitor). Use a logarithmic concentration range to capture EC50/IC50 values accurately. To mitigate off-target effects, employ selectivity assays against structurally related targets and utilize CRISPR-engineered cell lines to isolate the compound’s primary mechanism. Statistical power analysis should determine sample size to avoid Type I/II errors .

Q. What are the best practices for validating this compound’s stability under varying experimental conditions?

Stability testing should assess temperature, pH, and solvent compatibility using high-performance liquid chromatography (HPLC) over time. Accelerated degradation studies (e.g., 40°C/75% relative humidity) can predict shelf-life. Document batch-to-batch variability and use freshly prepared solutions for critical assays to avoid confounding results .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability, metabolic clearance, or tissue-specific expression of targets. Address this by:

  • Conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-exposure relationships.
  • Using isotopic labeling (e.g., 14C-GSK366A) to track metabolite formation in vivo.
  • Validating target engagement in vivo via immunohistochemistry or PET imaging. Cross-referencing with transcriptomic datasets (e.g., RNA-seq) can identify compensatory pathways .

Q. What statistical approaches are recommended for analyzing non-linear responses in this compound’s dose-dependent assays?

Non-linear regression models (e.g., four-parameter logistic curves) are ideal for sigmoidal dose-response data. Use Bayesian hierarchical models to account for inter-experiment variability. For non-monotonic responses, apply model selection criteria (AIC/BIC) to differentiate between hormetic and toxic effects. Open-source tools like R/drc or GraphPad Prism provide robust frameworks for such analyses .

Q. How can computational modeling improve the prediction of this compound’s polypharmacology?

Molecular dynamics simulations (e.g., GROMACS) can predict off-target binding by analyzing conformational stability across proteomes. Machine learning platforms (e.g., DeepChem) trained on ChEMBL data enable multi-target affinity predictions. Validate hypotheses with thermal shift assays (TSA) to experimentally confirm computational hits .

Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound derivatives?

  • Apply Z-score normalization to account for plate-to-plate variability.
  • Use confirmatory assays (e.g., SPR or ITC) to eliminate false positives from aggregation-based artifacts.
  • Implement a tiered screening approach: primary HTS → secondary orthogonal assays → tertiary mechanistic studies. Transparent reporting of false-positive rates and edge effects is critical .

Methodological Resources

  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like ChEMBL or PubChem .
  • Literature Review : Use Google Scholar’s advanced search with Boolean operators (e.g., "this compound" AND "kinase inhibition" NOT "patent") to filter non-academic content. Set alerts for new publications to track emerging contradictions .
  • Ethical Reporting : Adhere to COPE guidelines for disclosing conflicts of interest and data manipulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK366A
Reactant of Route 2
Reactant of Route 2
GSK366A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。